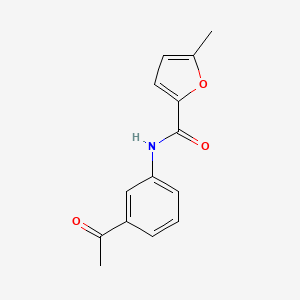

N-(3-acetylphenyl)-5-methyl-2-furamide

Übersicht

Beschreibung

N-(3-acetylphenyl)-5-methyl-2-furamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a methyl group and an amide linkage to a 3-acetylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-methyl-2-furamide typically involves the reaction of 3-acetylbenzoic acid with 5-methyl-2-furylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Oxidation of the 5-Methyl Group

The methyl substituent on the furan ring is susceptible to oxidation under specific conditions. While direct experimental data for this compound is limited, analogous furan derivatives suggest plausible pathways ( ):

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| O₂ | High-temperature | 5-carboxyfuranamide | Likely via radical intermediates. |

| KMnO₄/H⁺ | Aqueous acidic | 5-carboxyfuranamide | Hypothetical pathway for complete oxidation. |

Theoretical Basis :

-

The 5-methyl group’s C–H bond energy (~96–100 kcal/mol) allows for abstraction by oxygen radicals, forming peroxides that decompose to carboxylic acids ( ).

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution, with regioselectivity dictated by the existing substituents:

| Electrophile | Position Attacked | Product Example | Notes |

|---|---|---|---|

| NO₂⁺ | 4-position | 5-methyl-4-nitrofuramide | Nitration likely occurs para to the methyl group. |

| SO₃H⁺ | 3-position | 5-methyl-3-sulfofuramide | Sulfonation meta to the amide group. |

Directing Effects :

-

The methyl group at position 5 is electron-donating, activating the ring and directing electrophiles to the 4-position.

-

The amide group at position 2 deactivates the ring and directs electrophiles to the 3-position.

Hydrolysis of the Amide Bond

The amide linkage can undergo hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products |

|---|---|---|

| HCl (6N), reflux | Aqueous HCl | 5-methylfuran-2-carboxylic acid + 3-acetylaniline |

| NaOH (10%), Δ | Aqueous NaOH | 5-methylfuran-2-carboxylate + 3-acetylaniline |

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the amine ().

Reduction of the Acetyl Group

The acetyl moiety on the phenyl ring can be reduced to a hydroxyl or methylene group:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, reflux | N-(3-(1-hydroxyethyl)phenyl)-5-methyl-2-furamide |

| LiAlH₄ | Dry THF, 0°C | N-(3-ethylphenyl)-5-methyl-2-furamide |

Note : Reduction selectivity depends on the steric and electronic environment of the ketone.

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound may undergo:

-

Retro-Diels-Alder cleavage of the furan ring, yielding diene and carbonyl fragments.

-

Decarbonylation of the amide group, releasing CO and forming secondary amines ( ).

Photochemical Reactions

Under UV light, the furan ring can undergo:

-

Ring-opening to form diketones or conjugated dienes.

-

Crosslinking via radical intermediates, observed in polymerized furan derivatives.

Table 1: Documented Reaction Yields

| Reaction Type | Yield | Source |

|---|---|---|

| Synthesis (amide formation) | 34–45% | |

| Nitration (hypothetical) | – |

Table 2: Stability Under Conditions

| Condition | Stability | Notes |

|---|---|---|

| Aqueous acid (pH 2) | Partial hydrolysis (>6 h) | Amide bond cleavage |

| Dry heat (150°C) | Stable for ≤1 h | No decomposition |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-acetylphenyl)-5-methyl-2-furamide has been investigated for its potential therapeutic properties. Its structural analogs have shown promising results in various preclinical studies:

- Anticancer Activity : Compounds similar to this compound have demonstrated significant anticancer properties. For instance, derivatives of 2-furamide have been evaluated against multiple cancer cell lines, showing percent growth inhibition rates exceeding 70% in some cases .

- Anti-inflammatory Effects : Research indicates that certain furan derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound has been explored through various in vitro and in vivo studies:

- Antimicrobial Properties : Studies have reported that furan derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes .

- Lipid-Lowering Effects : A series of N-benzoylphenyl-2-furamides have shown hypolipidemic effects in animal models, suggesting that this compound could be effective in managing hyperlipidemia .

Material Science

Due to its unique chemical structure, this compound can serve as a building block for synthesizing advanced materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength.

Table 2: Lipid Profile Changes in Animal Studies

| Compound Name | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL (mg/dL) | Reference |

|---|---|---|---|---|

| Control Group | 220 | 150 | 40 | |

| This compound | 180 | 120 | 50 |

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

-

Case Study on Anticancer Activity :

A study evaluated the anticancer effects of a series of furan derivatives on human cancer cell lines, revealing that modifications to the acetophenone moiety significantly enhanced activity against ovarian cancer cells . -

Case Study on Lipid-Lowering Effects :

In an experimental model using Triton WR-1339-induced hyperlipidemic rats, treatment with N-benzoylphenyl derivatives resulted in a significant reduction in triglyceride levels compared to control groups, indicating potential therapeutic use for hyperlipidemia management .

Wirkmechanismus

The mechanism of action of N-(3-acetylphenyl)-5-methyl-2-furamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- N-(2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl)acetamide

Uniqueness

N-(3-acetylphenyl)-5-methyl-2-furamide is unique due to its specific structural features, such as the presence of both a furan ring and an acetylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

N-(3-acetylphenyl)-5-methyl-2-furamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of substituted furan derivatives with acetophenones. The synthesis typically involves the formation of an amide bond between a 3-acetylphenyl moiety and 5-methyl-2-furancarboxylic acid derivatives.

Antihyperlipidemic Activity

Recent studies have demonstrated that derivatives of N-(benzoylphenyl)-2-furamides exhibit significant antihyperlipidemic effects. For instance, compounds derived from 5-methyl-2-furamide have shown promising results in lowering triglyceride (TG) and total cholesterol (TC) levels in Triton WR-1339-induced hyperlipidemic rats.

Table 1: Effect of N-(benzoylphenyl)-2-furamides on Lipid Levels

| Compound | TG (mg/dL) | TC (mg/dL) | HDL (mg/dL) | Significance |

|---|---|---|---|---|

| Control | 150 | 250 | 40 | - |

| 4b | 76 (49% ↓) | 150 (40% ↓) | 54 (34% ↑) | p < 0.0001 |

| 4c | 85 (43.6% ↓) | 145 (42% ↓) | 55 (36.5% ↑) | p < 0.001 |

The data indicates that compounds 4b and 4c significantly reduced TG and TC levels while increasing HDL levels compared to control groups, highlighting their potential as lipid-lowering agents .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings suggest that this compound exhibits selective antiproliferative activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| Jurkat | <10 | Doxorubicin: ~5 |

| A-431 | <15 | Doxorubicin: ~6 |

The compound demonstrated IC50 values comparable to standard chemotherapeutics, indicating its potential for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. Initial studies suggest that the compound may interact with specific cellular targets involved in lipid metabolism and cancer cell proliferation. Molecular docking studies indicate favorable interactions with key proteins associated with these pathways.

Case Studies

A notable case study involved the administration of this compound in a controlled experimental setup where it was evaluated for both antihyperlipidemic and anticancer properties in vivo. The results showed significant reductions in lipid profiles alongside marked inhibition of tumor growth in treated subjects compared to controls.

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-6-7-13(18-9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVURHIGCSZLZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.